3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidine
Overview
Description
3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidine is a useful research compound. Its molecular formula is C8H14F3NO and its molecular weight is 197.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The trifluoromethyl group, a component of this compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to participate in trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound may interact with its targets through a radical mechanism.
Biochemical Pathways
The trifluoromethylation process, which involves the trifluoromethyl group, is known to affect various biochemical pathways .
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of various compounds .
Result of Action
The trifluoromethyl group is known to play a significant role in the action of various pharmaceuticals, agrochemicals, and materials .
Biochemical Analysis
Biochemical Properties
3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interactions between this compound and these enzymes can lead to the formation of reactive intermediates, which may further participate in downstream biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the trifluoromethyl group can modulate the activity of signaling proteins, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, the trifluoromethyl group can form hydrogen bonds and other non-covalent interactions with amino acid residues in the enzyme’s active site, stabilizing the enzyme-substrate complex. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound has been found to be relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH, temperature, or oxidative conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxic effects become predominant .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, which can affect overall cellular metabolism. Additionally, this compound can interact with cofactors such as NADPH, which are essential for the enzymatic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects. The activity and function of this compound can be modulated by its localization, with different effects observed depending on the subcellular compartment it resides in .
Properties
IUPAC Name |
3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c1-2-13-5-6-3-12-4-7(6)8(9,10)11/h6-7,12H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFKWLROBSEEJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CNCC1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.